molecular formula C24H22N4O3S B12029269 N-[4-(benzyloxy)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 573698-19-8

N-[4-(benzyloxy)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12029269
CAS No.: 573698-19-8
M. Wt: 446.5 g/mol
InChI Key: HMTIQNNTOTXJFD-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic, heterocyclic, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.

    Introduction of the furan ring: This step involves the coupling of the triazole intermediate with a furan derivative under suitable conditions.

    Attachment of the benzyloxyphenyl group: This can be done through a nucleophilic substitution reaction where the benzyloxyphenyl group is introduced to the intermediate.

    Formation of the acetamide linkage: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and the benzyloxy group can be oxidized under suitable conditions.

    Reduction: The triazole ring can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and benzyloxy groups.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and functional groups.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzyloxy)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of aromatic, heterocyclic, and functional groups, which provide it with distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

573698-19-8

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C24H22N4O3S/c1-2-14-28-23(21-9-6-15-30-21)26-27-24(28)32-17-22(29)25-19-10-12-20(13-11-19)31-16-18-7-4-3-5-8-18/h2-13,15H,1,14,16-17H2,(H,25,29)

InChI Key

HMTIQNNTOTXJFD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

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